Regiochemical Impact on SNAr Reactivity
5-Chloro-N,N-dimethylpyrimidine-2-carboxamide (CAS 1562190-33-3) is the 5-chloro-2-carboxamide regioisomer, while 2-chloro-N,N-dimethylpyrimidine-5-carboxamide (CAS 1637587-62-2) is its 2-chloro-5-carboxamide positional isomer . Despite sharing the identical molecular formula (C₇H₈ClN₃O) and molecular weight (185.61 g·mol⁻¹), the two isomers present the chlorine leaving group at electronically distinct ring positions: C-5 (meta to both ring nitrogens) versus C-2 (ipso to one ring nitrogen and para to the other). This regiochemical difference produces different calculated hydrogen-bond acceptor counts (3 for both) but alters the electron density at the chlorine-bearing carbon, directly affecting nucleophilic aromatic substitution (SNAr) rates. In pyrimidine systems, 2-position chlorines are generally more activated toward SNAr due to the electron-withdrawing effect of both adjacent nitrogens, while 5-position chlorines are less reactive, enabling orthogonal synthetic strategies when both isomers are available [1].
| Evidence Dimension | Chlorine substitution position and electronic environment for SNAr reactivity |
|---|---|
| Target Compound Data | Chlorine at C-5 (meta to N1 and N3); moderate SNAr activation; CAS 1562190-33-3; H-bond acceptors: 3; H-bond donors: 0 |
| Comparator Or Baseline | 2-Chloro-N,N-dimethylpyrimidine-5-carboxamide: chlorine at C-2 (ipso to N1); higher SNAr activation; CAS 1637587-62-2; H-bond acceptors: 3; H-bond donors: 0 |
| Quantified Difference | Regiochemical inversion (5-Cl-2-carboxamide vs. 2-Cl-5-carboxamide); identical formula and MW but distinct SNAr activation rank order (C-2 > C-5 for pyrimidine chlorines); no direct kinetic comparison published for this pair |
| Conditions | Structural comparison based on CAS registry data and pyrimidine SNAr reactivity principles [1] |
Why This Matters
Procurement of the wrong regioisomer yields a compound with different SNAr reactivity, potentially incompatible with established synthetic routes, and may produce different biological screening outcomes if the chlorine position is a pharmacophoric element.
- [1] Sciencedirect. The effect of 5-substituents on the reactivity of 2-chloro- and 2-hydroxy-pyrimidines. 2001. View Source
